![molecular formula C8H16Si B14678630 1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane CAS No. 35815-05-5](/img/structure/B14678630.png)
1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane is a silicon-containing bicyclic compound. It is characterized by its unique structure, which includes a silicon atom integrated into a bicyclohexane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction conditions are optimized to achieve high yields and diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for 1,3,3-Trimethyl-3-silabicyclo[31The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silicon-oxygen bonds.
Reduction: Reduction reactions can be employed to modify the silicon-containing framework.
Substitution: The silicon atom in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include fluoride ions for substitution reactions and various oxidizing agents for oxidation reactions. The conditions for these reactions are typically mild, ensuring the stability of the bicyclic framework .
Major Products
The major products formed from these reactions include silicon-oxygen compounds, reduced silicon derivatives, and substituted bicyclic compounds. These products are valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane involves its ability to participate in various chemical reactions due to the presence of the silicon atom. The silicon atom can form stable bonds with other elements, facilitating the formation of complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-3-germabicyclo[3.1.0]hexane: Similar in structure but contains a germanium atom instead of silicon.
1,3,3-Trimethyl-6-oxa-3-silabicyclo[3.1.0]hexane: Contains an oxygen atom in addition to the silicon atom.
Uniqueness
1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane is unique due to its silicon-containing bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
35815-05-5 |
|---|---|
Molecular Formula |
C8H16Si |
Molecular Weight |
140.30 g/mol |
IUPAC Name |
1,3,3-trimethyl-3-silabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H16Si/c1-8-4-7(8)5-9(2,3)6-8/h7H,4-6H2,1-3H3 |
InChI Key |
SNPQZNIIFRZDSR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC1C[Si](C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


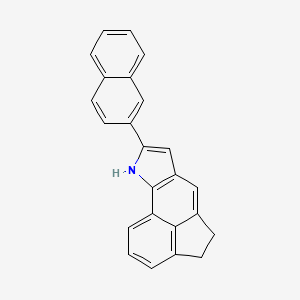

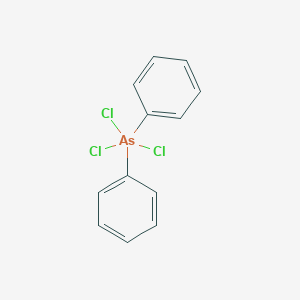
![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)
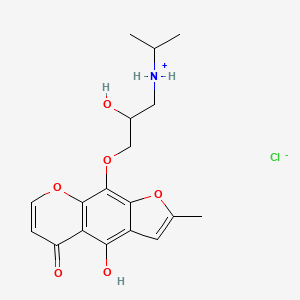
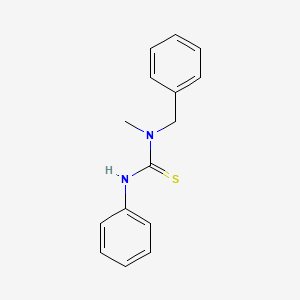
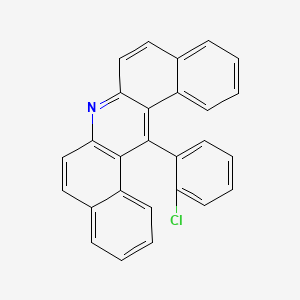
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
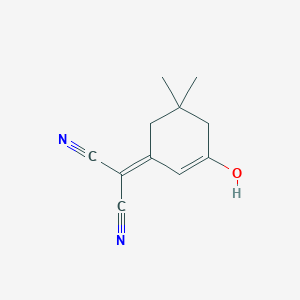
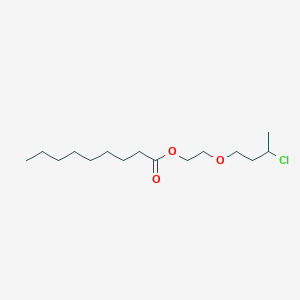

![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
